Product packaging for (Tetrapropenyl)succinic acid(Cat. No.:CAS No. 27859-58-1)

(Tetrapropenyl)succinic acid

Cat. No.: B14132312
CAS No.: 27859-58-1
M. Wt: 278.34 g/mol
InChI Key: GSONHGLQHNTBED-UHFFFAOYSA-N
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Description

Contextualization within Alkenyl Succinic Acid Derivatives Research

Alkenyl succinic acids (ASAs) are a class of organic compounds characterized by a succinic anhydride (B1165640) group with an attached alkenyl chain. They are synthesized through an "ene" reaction between an olefin and maleic anhydride. embrapa.br This reaction retains the unsaturation in the side chain, allowing for further chemical modifications. rxweb-prd.com ASAs, including (tetrapropenyl)succinic acid, are recognized for their utility as intermediates in the synthesis of a wide range of products. rxweb-prd.comgoogle.com

Research into alkenyl succinic acid derivatives is extensive, driven by their commercial importance in various fields. For instance, they are widely used as sizing agents in the paper industry to impart water resistance. nih.gov Furthermore, derivatives of ASAs, such as their half-esters, have been synthesized and evaluated as lubricity additives in fuels. acs.org The study of these compounds also extends to their use in creating chiral intermediates for the synthesis of complex molecules like pseudopeptides and lactones. rsc.org

Significance in Contemporary Chemical Synthesis and Materials Science

The unique bifunctional nature of this compound, possessing both a hydrophilic dicarboxylic acid head and a hydrophobic alkenyl tail, makes it a valuable precursor in modern chemical synthesis. Its anhydride form, (tetrapropenyl)succinic anhydride (TPSA), is a key intermediate. rxweb-prd.comcymitquimica.com

In materials science , TPSA is utilized as a curing agent for epoxy resins. rxweb-prd.com Epoxy systems cured with TPSA exhibit enhanced flexibility, reduced shrinkage, and improved hardness, making them suitable for applications like encapsulation and potting. rxweb-prd.com The resulting materials also demonstrate excellent dielectric properties. rxweb-prd.com Furthermore, the incorporation of the tetrapropenyl side chain can internally plasticize resins, leading to more flexible and tougher materials compared to those made with maleic anhydride alone. rxweb-prd.com This has led to their use in specialty primers, varnishes, and various industrial coatings. rxweb-prd.com

In the realm of chemical synthesis , this compound and its anhydride undergo several important reactions:

Esterification: Reaction with alcohols produces esters, which are valuable in the formulation of plastics and coatings. evitachem.com

Reaction with Amines: TPSA reacts with amines to form succinimides, which are widely used as dispersants and detergents in lubricating oils. google.com

Corrosion Inhibition: this compound and its derivatives are effective corrosion inhibitors, particularly in non-aqueous systems like lubricants, greases, and fuels. rxweb-prd.comgoogle.com They function by hydrolyzing to the dicarboxylic acid, which then forms a protective film on metal surfaces. rxweb-prd.com

The production volume of this compound highlights its industrial relevance, with millions of pounds being produced annually in the United States. nih.gov

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 27859-58-1
Molecular Formula C16H22O4
Molecular Weight 278.34 g/mol
Physical State Liquid chemos.de
Melting Point ≤-60 °C at 98.9 kPa chemos.de
Boiling Point 153 °C at 98.9 kPa chemos.de
Partition Coefficient (log Kow) ≥3.286 – ≤6.086

Table compiled from multiple sources evitachem.comchemos.dechemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22O4 B14132312 (Tetrapropenyl)succinic acid CAS No. 27859-58-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27859-58-1

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

2,2,3,3-tetrakis(prop-2-enyl)butanedioic acid

InChI

InChI=1S/C16H22O4/c1-5-9-15(10-6-2,13(17)18)16(11-7-3,12-8-4)14(19)20/h5-8H,1-4,9-12H2,(H,17,18)(H,19,20)

InChI Key

GSONHGLQHNTBED-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CC=C)(C(=O)O)C(CC=C)(CC=C)C(=O)O

physical_description

Liquid

Origin of Product

United States

Synthetic Pathways and Mechanistic Aspects of Tetrapropenyl Succinic Acid Production

Synthesis from Maleic Anhydride (B1165640) and Tetrapropylene

The principal route for synthesizing the precursor, (Tetrapropenyl)succinic Anhydride (TPSA), involves the direct reaction of maleic anhydride with tetrapropylene, which is a branched C12 olefin derived from propylene (B89431) tetramer. rxweb-prd.com This process yields a liquid mixture of several isomeric alkenyl succinic anhydrides. rxweb-prd.com

The core of the synthesis is an ene reaction, a pericyclic reaction involving an alkene with an allylic hydrogen (the ene, in this case, tetrapropylene) and a compound with a multiple bond (the enophile, here maleic anhydride). google.com The reaction proceeds through a concerted mechanism involving a 1,5-hydrogen shift and the migration of the double bond within the ene component, forming a new carbon-carbon single bond. google.com The side chain unsaturation from the tetrapropylene is retained in the final product. rxweb-prd.com

A significant stereochemical consideration is the complex nature of the tetrapropylene feedstock. Tetrapropylene is not a single compound but a mixture of various C12 isomers, including those with terminal and internal double bonds. embrapa.br The ene reaction can occur at either carbon atom of the double bond, meaning each olefin isomer can produce at least two different ene products. embrapa.br This inherent complexity in the starting material results in the final (Tetrapropenyl)succinic Anhydride being a complex mixture of numerous isomers rather than a single, defined structure. rxweb-prd.comembrapa.br For this reason, the structure is often abbreviated for simplicity, though it is understood to represent a multitude of isomers. embrapa.br

Optimizing the reaction conditions is critical for maximizing the yield of (Tetrapropenyl)succinic Anhydride while ensuring selectivity and process safety. Key parameters that are manipulated include temperature, catalyst selection, and the choice of solvent.

The reaction is typically performed at elevated temperatures, often in the range of 200°C, to achieve efficient conversion. google.comevitachem.com However, precise temperature control is crucial. evitachem.com Lewis acids are often employed as catalysts to facilitate the ene reaction. While potent catalysts like aluminum chloride (AlCl₃) can be effective, they may require harsh conditions (e.g., 200°C) that approach the temperature of hazardous side reactions. google.com Alternative catalysts, such as alkyl tin chlorides, have been explored to allow the reaction to proceed efficiently at safer temperatures, below 200°C. google.com

The reaction can be carried out in a solvent, such as toluene (B28343), which is inert under the reaction conditions. google.comgoogle.com Using a solvent helps to manage the reaction temperature and the viscosity of the mixture. The ratio of reactants is also a key parameter; for instance, using a molar excess of the olefin (propene or its oligomers) relative to maleic anhydride is a common strategy. google.com

Table 1: Influence of Catalysts on Ene Reaction Conditions This table is for illustrative purposes, based on findings for similar ene reactions.

CatalystTypical TemperatureKey Considerations
Thermal (No Catalyst) >220°CHigh temperature required; potential for side reactions. researchgate.net
Aluminum Chloride (AlCl₃) ~200°CEfficient catalyst but requires harsh conditions close to the temperature of exothermic polymerization. google.com
Alkyl Tin Chlorides <200°CAllows for efficient reaction at lower, safer temperatures, reducing the risk of decomposition by-products. google.com

While the ene reaction is known for producing comparatively few byproducts, undesirable side reactions can occur, primarily driven by the high temperatures required for the synthesis. google.comembrapa.br The most significant side reaction is the exothermic polymerization of maleic anhydride, which can begin at temperatures around 205°C. google.com

Mitigation Strategies:

Temperature Control : The primary strategy to prevent polymerization is to conduct the industrial process at a temperature safely below the polymerization onset, typically with a safety margin of at least 30°C. google.com

Catalyst Selection : Employing catalysts that are effective at lower temperatures, such as alkyl tin chlorides, can significantly mitigate the risk of thermal polymerization and decomposition. google.com

Inhibitors : The use of polymerization inhibitors, such as methoxyphenol, can be incorporated into the reaction mixture to prevent the unwanted polymerization of maleic anhydride. google.com

By carefully controlling these parameters, the formation of polymeric byproducts can be minimized, leading to a cleaner reaction profile and a higher yield of the desired (Tetrapropenyl)succinic Anhydride.

Hydrolysis of (Tetrapropenyl)succinic Anhydride to the Corresponding Acid

(Tetrapropenyl)succinic acid is formed through the hydrolysis of its corresponding anhydride. rxweb-prd.com This is a straightforward chemical reaction where the anhydride ring is opened by the addition of a water molecule, yielding two carboxylic acid groups. wikipedia.org

(CH₂CO)₂O + H₂O → (CH₂CO₂H)₂ (General reaction for succinic anhydride hydrolysis) wikipedia.org

This hydrolysis is a critical step and is often utilized directly in certain applications. For example, when (Tetrapropenyl)succinic Anhydride is used as a corrosion inhibitor in lubricants and fuels, it functions by scavenging water from the system through this hydrolysis reaction. rxweb-prd.commicyjz.com The resulting this compound is itself an effective corrosion inhibitor, thus serving a dual purpose. rxweb-prd.commicyjz.compudchem.com The reaction readily proceeds to convert the anhydride to the dicarboxylic acid.

Industrial Scale-Up Considerations for this compound Synthesis

Scaling the production of this compound from the laboratory to an industrial scale introduces several important considerations related to safety, equipment, and process efficiency.

Thermal Safety : The primary safety concern is managing the highly exothermic polymerization of maleic anhydride. google.com Industrial reactors must have robust cooling systems and temperature monitoring to prevent thermal runaway. Operating at the lowest effective temperature is a key principle for safe scale-up. google.com

Reactor Design : The choice of reactor is important. The reaction involves mixing a liquid (maleic anhydride, possibly in a solvent) with a hydrocarbon feedstock (tetrapropylene). rxweb-prd.comevitachem.com Reactors must ensure efficient mixing to maximize contact between reactants and maintain uniform temperature distribution.

Feedstock Handling : The feedstock, tetrapropylene, is a hydrocarbon distillate composed of a mixture of isomers. rxweb-prd.com Industrial facilities must be equipped to handle and store this flammable material. The variability in the composition of the hydrocarbon distillate can also affect the properties of the final product, requiring quality control measures.

Catalyst and Solvent Management : On an industrial scale, the cost and handling of catalysts and solvents become significant factors. google.com The process must include efficient methods for catalyst recovery or removal. If a solvent like toluene is used, a solvent recovery and recycle loop is necessary to make the process economically viable and environmentally sound. google.comgoogle.com

Downstream Processing : After the reaction, the product, a mixture of (Tetrapropenyl)succinic Anhydride isomers, may need purification. rxweb-prd.com The subsequent hydrolysis step to produce the acid requires handling water and potentially managing the reaction pH. evitachem.com The final product is often a viscous liquid, which influences the design of storage and transport equipment. cymitquimica.com

Chemical Transformations and Derivative Chemistry of Tetrapropenyl Succinic Acid

Esterification Reactions

Esterification is a key reaction of (tetrapropenyl)succinic acid, yielding esters that are valuable as fuel additives and solvents. nih.gov This process involves reacting the carboxylic acid with an alcohol in the presence of a catalyst. chemguide.co.uk

This compound can react with various alcohols to form both monoesters and diesters. For instance, the reaction with propane-1,2-diol results in the formation of 2-(tetrapropenyl)succinic acid, monoester with propane-1,2-diol. guidechem.comhxchem.net Similarly, esterification with alcohols like methanol, ethanol (B145695), and 2-propanol can be optimized to achieve high yields of the corresponding diesters, such as dimethyl succinate (B1194679). nih.govresearchgate.net The reaction conditions can be controlled to favor the formation of either the monoester or the diester. The use of an excess of the alcohol generally drives the reaction towards the formation of the diester. masterorganicchemistry.com

AlcoholProduct(s)
Propane-1,2-diol2-(Tetrapropenyl)succinic acid, monoester with propane-1,2-diol
MethanolMonomethyl (tetrapropenyl)succinate, Dimethyl (tetrapropenyl)succinate
EthanolMonoethyl (tetrapropenyl)succinate, Diethyl (tetrapropenyl)succinate researchgate.net
2-PropanolMonoisopropyl (tetrapropenyl)succinate, Diisopropyl (tetrapropenyl)succinate
n-ButanolMonobutyl (tetrapropenyl)succinate, Dibutyl (tetrapropenyl)succinate researchgate.net
Dodecyl alcoholDodecyl (tetrapropenyl)succinate
cis-Hex-3-en-1-olcis-Hex-3-enyl dodecyl succinate nist.gov

The reaction of this compound with polyhydric alcohols (polyols), such as ethylene (B1197577) glycol and poly(ethylene glycol), leads to the formation of polyester (B1180765) polyols. mdpi.comadhesivesmag.com These reactions are typically carried out at elevated temperatures, and the progress of the reaction can be monitored by measuring the acid value of the reaction mixture. dergipark.org.tr The resulting polyester resins have molecular weights suitable for applications in adhesives and coatings. mdpi.com

The synthesis of these polyesters can be confirmed using spectroscopic techniques like Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com For example, the successful synthesis is indicated by the appearance of a characteristic ester band in the FTIR spectrum. mdpi.com

Polyhydric AlcoholResulting PolymerKey Characteristics
Ethylene GlycolPoly(ethylene tetrapropenylsuccinate)Bio-based, suitable for adhesives and coatings mdpi.com
Poly(ethylene glycol)Poly(ethylene glycol)-co-poly(tetrapropenylsuccinate)High bio-based content, variable molecular weight mdpi.com
1,6-HexanediolPoly(hexamethylene tetrapropenylsuccinate)Can be used to create polyurethane dispersions adhesivesmag.com
TrimethylolpropaneBranched Polyester PolyolPotential as a biolubricant basestock nih.gov

Various catalysts can be employed to enhance the rate and yield of the esterification of this compound. These include both homogeneous and heterogeneous catalysts.

Pyridine (B92270) Bases: Pyridine and its derivatives, such as 4-dimethylaminopyridine (B28879) (DMAP), are effective catalysts, particularly in the synthesis of monoesters from cyclic anhydrides. stackexchange.comsemanticscholar.org The catalytic activity of pyridine is attributed to its ability to act as a nucleophilic catalyst.

Metal Salts and Acid Catalysts: A range of acidic catalysts are also widely used. These include:

Brønsted acids: Sulfuric acid and p-toluenesulfonic acid are common homogeneous catalysts. core.ac.uk

Lewis acids: Metal salts such as aluminum(III), iron(III), chromium(III), zinc(II), and nickel(II) exchanged on montmorillonite (B579905) clay have been shown to be effective heterogeneous catalysts for the esterification of succinic anhydride (B1165640). researchgate.netcore.ac.uk The catalytic activity of these metal-exchanged clays (B1170129) is related to the charge-to-radius ratio of the metal cation. researchgate.net Tin(II) and zinc(II) salts of heteropolyacids like phosphotungstic and silicotungstic acids have also demonstrated catalytic activity. mdpi.com

Solid acid catalysts: Heterogeneous catalysts like zeolites and sulfonated carbons offer advantages such as ease of separation and reusability. researchgate.netresearchgate.net

Catalyst TypeSpecific ExamplesKey Features
Pyridine Bases Pyridine, 4-Dimethylaminopyridine (DMAP)Effective for monoesterification, particularly with anhydrides. stackexchange.comsemanticscholar.org
Homogeneous Acids Sulfuric acid, p-Toluenesulfonic acidCommonly used, but can lead to corrosion and separation issues. core.ac.uk
Heterogeneous Lewis Acids Al³⁺-montmorillonite, Fe³⁺-montmorilloniteReusable, eco-friendly, with activity dependent on the metal cation. researchgate.netcore.ac.uk
Heteropolyacid Salts Tin(II) phosphotungstate, Zinc(II) silicotungstateCan be rendered insoluble by thermal treatment for easier recovery. mdpi.com
Zeolites H-β zeoliteOffers good conversion and selectivity under moderate conditions. researchgate.net

Amidation and Imidization Reactions

This compound and its anhydride can react with amines to form amides and imides, which are classes of compounds with significant biological and chemical applications. nih.govnih.gov

The reaction of (tetrapropenyl)succinic anhydride with polyamines can lead to the formation of polyamides and poly(amide-imide)s. nih.govresearchgate.net For instance, linking two polyamine molecules through a succinic acid spacer can be achieved by first reacting the polyamine with succinic anhydride to form a succinamic acid, which is then coupled with another polyamine. acs.org This approach allows for the synthesis of both homo- and hetero-dimeric polyamine succinamides. nih.gov Cyclic imides can be synthesized by reacting succinic anhydride with primary amines, followed by cyclodehydration of the intermediate amic acid. nih.govajchem-a.com

The structures of the resulting amide and imide derivatives are typically confirmed using a combination of spectroscopic techniques.

FTIR Spectroscopy: The formation of an amide is indicated by the presence of characteristic N-H and C=O stretching bands. For imides, two distinct carbonyl stretching frequencies are often observed.

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed structure of the products. ajchem-a.com For example, in the ¹H NMR spectrum of a succinamide (B89737) derivative, signals corresponding to the methylene (B1212753) protons of the succinyl moiety can be identified. acs.org

Mass Spectrometry: This technique is used to determine the molecular weight of the synthesized compounds, further confirming their identity. scirp.org

The characterization of adducts formed from the reaction of reactive intermediates with biological macromolecules like DNA is also critical in toxicology studies. nih.gov While not directly related to the synthesis of amide and imide derivatives for materials applications, the analytical techniques used, such as HPLC and NMR, are the same. nih.gov

Salt Formation and Metal Complexation

This compound, as a dicarboxylic acid, readily undergoes deprotonation to form carboxylate salts and can coordinate with various metal ions to form complex structures.

Synthesis of Carboxylic Acid Salts (e.g., Disodium (B8443419) Salts, Barium Soaps)

The two carboxylic acid groups of this compound can be neutralized by reaction with bases to form salts. The synthesis of these salts is typically a straightforward acid-base reaction.

Disodium (Tetrapropenyl)succinate: The reaction of this compound with two equivalents of a sodium base, such as sodium hydroxide (B78521), results in the formation of disodium (tetrapropenyl)succinate. This salt is soluble in water and functions as an anionic surfactant with excellent anticorrosive and dispersing abilities. It is used as a corrosion inhibitor, dispersing agent, and concrete additive.

Barium Soaps: Metal salts of hydrocarbon-substituted succinic acids, including those with at least 50 aliphatic carbon atoms in the substituent, can be formed with Group II metals like barium. google.com These are often referred to as metal soaps. The synthesis involves reacting the hydrocarbon-substituted succinic anhydride with water or steam to form the acid, which is then neutralized with a suitable barium compound (e.g., barium hydroxide). google.com These barium salts are utilized in lubricating compositions and as emulsifying agents. google.com

The general properties of these salts are influenced by the nature of the cation and the long, branched alkyl chain of the tetrapropenyl group.

Table 1: Properties of Disodium (Tetrapropenyl)succinate

Property Description Source
Synonyms Disodium (tetrapropenyl)succinate
CAS Number 94086-60-9
Molecular Formula C₁₆H₂₀Na₂O₄
Appearance Solid or liquid
Solubility Soluble in water
Characteristics Excellent anticorrosive and dispersing abilities

| Applications | Anticorrosive agent, dispersing agent, concrete additive | |

Coordination Chemistry with Metal Ions and Resulting Structures

The carboxylate groups of the (tetrapropenyl)succinate anion can act as ligands, coordinating to metal ions to form metal complexes. The coordination can involve one or both carboxylate groups, leading to various structures. The long hydrocarbon tail of the tetrapropenyl group imparts significant steric bulk and hydrophobic character to these complexes.

The coordination chemistry of the succinate anion itself with transition metal ions like Ni(II), Co(II), and Cu(II) has been studied, showing the formation of monoligand complexes. researchgate.net The stability of these complexes is influenced by the solvent system, with stability generally increasing as the concentration of an organic co-solvent like ethanol increases. researchgate.net For instance, in aqueous solutions, Cu(II) ions form stronger complexes with the succinate anion compared to Ni(II) and Co(II) ions. researchgate.net

While specific structural studies on (tetrapropenyl)succinate metal complexes are not widely detailed in the provided context, the general principles of dicarboxylate coordination apply. The succinate ligand can coordinate to a metal center in several ways:

Monodentate: Only one oxygen atom from one carboxylate group binds to the metal.

Bidentate Chelating: Both oxygen atoms of a single carboxylate group bind to the same metal center.

Bidentate Bridging: The carboxylate group bridges two different metal centers.

Tetradentate: Both carboxylate groups are involved in coordination, potentially bridging multiple metal centers to form coordination polymers.

The presence of the bulky tetrapropenyl group would likely influence the packing of these complexes in the solid state and their solubility in nonpolar solvents. These metal complexes have applications as catalysts and in materials science. mdpi.com For example, cobalt compounds of carboxylates can be used as catalysts in oxidation reactions. mdpi.com

Other Functionalization Pathways

Beyond salt formation, the carboxylic acid groups and the unsaturation in the alkenyl chain of this compound and its anhydride derivative (TPSA) allow for a range of other chemical transformations. rxweb-prd.com

Cross-linking Reactions and Polymer Network Formation

(Tetrapropenyl)succinic anhydride (TPSA) is a versatile molecule used as a curing agent and cross-linker, particularly for epoxy resins. rxweb-prd.com Cross-linking involves the formation of covalent bonds between polymer chains, creating a three-dimensional network structure that enhances mechanical strength, thermal stability, and chemical resistance. specialchem.com

When used with epoxy resins, the anhydride group of TPSA reacts with the hydroxyl groups present on the epoxy polymer backbone (formed during the initial curing process) and with the epoxide rings, leading to the formation of ester linkages. This process creates a densely cross-linked polymer network. rxweb-prd.com

Key Features of TPSA in Cross-linking:

Flexibility: The long, branched tetrapropenyl side chain acts as an internal plasticizer, imparting greater flexibility and toughness to the cured resin compared to those cured with maleic anhydride alone. rxweb-prd.com

Reduced Shrinkage: Epoxies cured with TPSA exhibit less shrinkage than those cured with other anhydrides. rxweb-prd.com

Improved Dielectric Properties: The resulting cross-linked polymers have excellent dielectric characteristics, making them suitable for electronic potting and encapsulation applications. rxweb-prd.com

The cross-linking density can be controlled by the amount of TPSA used, which in turn affects the final properties of the thermoset material, such as its glass transition temperature and insolubility. researchgate.net

Table 2: Applications of TPSA as a Cross-linking Agent

Application Area Benefit of Using TPSA Source
Epoxy Resins (Curing) Increases flexibility, reduces shrinkage, improves dielectric performance rxweb-prd.com
Alkyd/Unsaturated Polyester Resins Acts as an internal plasticizer, improves chemical resistance rxweb-prd.com
Industrial Coatings Enhances resin toughness and flexibility rxweb-prd.com

| Electronic Encapsulation | Provides excellent dielectric properties and low power factor | rxweb-prd.com |

Grafting Reactions for Surface and Material Modification (e.g., modification of polysaccharides)

Grafting is a technique used to covalently bond molecules onto the surface of a material or the backbone of a polymer to alter its properties. (Tetrapropenyl)succinic anhydride (TPSA) is used to graft hydrophobic tetrapropenylsuccinyl groups onto hydrophilic polymers like polysaccharides. semanticscholar.org

A prominent example is the modification of cashew gum, a water-soluble polysaccharide. The reaction involves the esterification of the hydroxyl groups of the polysaccharide with the anhydride ring of TPSA. semanticscholar.org This introduces a hydrophobic, long-chain alkyl group onto the hydrophilic polymer backbone, transforming it into an amphiphilic derivative. semanticscholar.orgresearchgate.net

Reaction Details for Polysaccharide Modification:

Reagents: Polysaccharide (e.g., Cashew Gum), (Tetrapropenyl)succinic anhydride (TPSA). semanticscholar.org

Solvent: Dimethyl sulfoxide (B87167) (DMSO) is an effective solvent for this reaction. semanticscholar.org

Conditions: The reaction is typically conducted at elevated temperatures (e.g., 120 °C). semanticscholar.org

Outcome: The degree of substitution (DS), which is the average number of hydroxyl groups substituted per monomer unit, can be controlled by the reaction conditions. DS values between 0.02 and 0.20 have been achieved for cashew gum. semanticscholar.org

The resulting hydrophobically modified polysaccharides exhibit reduced water absorption and can act as polymeric emulsifiers, thickeners, and compatibilizers. semanticscholar.org This grafting process significantly alters the chemical and physical characteristics of the original material, opening up new applications. researchgate.netnih.gov

Advanced Materials Applications of Tetrapropenyl Succinic Acid Derivatives

Polymer and Resin Modification

Derivatives of (tetrapropenyl)succinic acid are widely utilized to tailor the properties of various polymer and resin systems. Their bifunctional nature enables them to be chemically incorporated into polymer backbones or to act as powerful modifying agents.

Role as a Multifunctional Monomer in Polymer Synthesis

This compound and its anhydride (B1165640) (TPSA) serve as multifunctional monomers in the synthesis of a range of polymers. chembk.comevitachem.com The presence of two carboxylic acid groups (or the anhydride ring) allows them to participate in polymerization reactions, such as esterification, to form polyesters and polyethers. chembk.comevitachem.com

Specifically, TPSA can be used as a co-monomer in the production of alkyd and unsaturated polyester (B1180765) resins. rxweb-prd.com It can replace a portion, or all, of other dicarboxylic acids (like maleic anhydride) in the formulation. rxweb-prd.com The molecule's structure, which includes a retained double bond in its side chain, also allows it to take part in cross-linking reactions. rxweb-prd.comcymitquimica.com Furthermore, TPSA is employed as a liquid curing agent for epoxy resins. rxweb-prd.comtrigon-chemie.com

Enhancement of Polymer Properties (e.g., Adhesion, Mechanical Properties)

The incorporation of the bulky and flexible tetrapropenyl side chain into a polymer matrix imparts significant changes to the material's physical and mechanical properties. rxweb-prd.com When used in resins like alkyds, the side chain functions as an "internal plasticizer," resulting in materials that are notably more flexible and tougher. rxweb-prd.com Similarly, epoxy resins cured with TPSA demonstrate enhanced hardness, greater flexibility, and reduced shrinkage compared to those cured with other anhydrides. rxweb-prd.com

Derivatives of this compound are also noted for improving adhesion, a valuable property in the formulation of coatings and adhesives. chembk.comcymitquimica.com The calcium salt, calcium (tetrapropenyl)succinate, acts as an effective heat stabilizer in polyvinyl chloride (PVC) plastics. ontosight.ai It improves the thermal stability, color, and transparency of PVC products by mitigating degradation during high-temperature processing, which helps prevent discoloration and brittleness. ontosight.ai

Table 1: Enhancement of Polymer Properties by this compound Derivatives
Polymer SystemDerivative UsedProperty EnhancementReference
Alkyd/Unsaturated Polyester Resins(Tetrapropenyl)succinic Anhydride (TPSA)Increased flexibility and toughness (acts as internal plasticizer) rxweb-prd.com
Epoxy Resins(Tetrapropenyl)succinic Anhydride (TPSA)Increased hardness, enhanced flexibility, reduced shrinkage rxweb-prd.com
Coatings/AdhesivesThis compound/DerivativesImproved adhesion chembk.comcymitquimica.com
Polyvinyl Chloride (PVC)Calcium (tetrapropenyl)succinateImproved thermal stability, color, and transparency; prevents brittleness ontosight.ai

Applications in High-Temperature Plastics, Fibers, and Coatings

The property enhancements imparted by this compound derivatives lead to their use in a variety of demanding applications. They are components in the formulation of high-temperature plastics, fibers, and various coatings. chembk.com Specific applications for resins modified with TPSA include:

Specialty primers and varnishes. rxweb-prd.com

Industrial, moisture-resistant, and grease-resistant coatings. rxweb-prd.com

Leather and textile finishes. rxweb-prd.com

Sealants and adhesives. cymitquimica.com

In the electronics industry, the excellent dielectric characteristics and improved handling (longer pot life) of TPSA-cured epoxies make them highly suitable for encapsulating and potting electronic components. rxweb-prd.com

Performance Additives in Lubricants and Fuels

This compound and its derivatives are established performance additives in the lubricants and fuels sector, primarily valued for their role as corrosion inhibitors. evitachem.comnih.gov

Corrosion Inhibition Mechanisms and Efficacy in Lubricating Oils

When used as a corrosion inhibitor in non-aqueous systems like lubricating oils, (tetrapropenyl)succinic anhydride (TPSA) functions by scavenging water. rxweb-prd.com It achieves this through the hydrolysis of its anhydride group, which converts to the free dicarboxylic acid. rxweb-prd.com This resulting this compound is itself an effective corrosion inhibitor, protecting non-ferrous metals like copper and lead alloys commonly found in engines and other machinery. rxweb-prd.com However, research has also indicated that when used alone in certain applications like automotive crankcase oils, the rust-inhibiting properties of this compound can be limited. justia.com

Synergistic Effects with Co-additives (e.g., Succinic Anhydride Amine Derivatives)

The efficacy of this compound as a rust inhibitor is dramatically improved when used in combination with certain co-additives, particularly oil-soluble basic organic nitrogen compounds like succinic anhydride amine derivatives. justia.comgoogle.com A synergistic effect has been identified where the combination of these two types of additives provides rust inhibition performance that is significantly greater than the sum of their individual effects. justia.comgoogle.com

It has been found that the basic nitrogen compounds show no rust-inhibiting properties on their own, and the succinic acid has only limited efficacy by itself. justia.com However, when used together, they create a potent corrosion-inhibiting package for lubricating oils. justia.com A patent for one such synergistic mixture describes an additive combination comprising a succinic anhydride amine and a mixture of tetrapropenyl succinic acid and its monoester. google.com

Table 2: Synergistic Corrosion Inhibition in Lubricating Oils
Component AComponent BObserved EffectReference
This compoundNone (Used alone)Limited rust-inhibiting properties in automotive crankcase oils. justia.com
Basic Organic Nitrogen Compound (e.g., Succinic Anhydride Amine Derivative)None (Used alone)Exhibited no rust-inhibiting properties. justia.com
This compound DerivativeSuccinic Anhydride Amine DerivativeSynergistically effective in reducing the formation of rust. justia.comgoogle.com
Influence on Interfacial Tension Properties for Rust Inhibition

This compound and its derivatives are recognized for their role as corrosion and rust inhibitors in lubricating oils. evitachem.comnih.gov Their primary mechanism involves modifying the interfacial tension between oil and water, which is a critical factor in preventing rust formation on metal surfaces. google.comgoogle.com

The presence of water in lubricating systems can lead to corrosion. TPSA derivatives, being surface-active agents, migrate to the oil-water interface. By reducing the interfacial tension, they can help to prevent water from directly contacting metal surfaces. However, research indicates that while increasing the concentration of a TPSA-based rust inhibitor improves rust inhibition, it can also decrease the oil/water interfacial tension to a point where demulsibility—the oil's ability to separate from water—is negatively affected. google.com This highlights a crucial balance that must be maintained in formulations.

A synergistic effect has been observed when TPSA derivatives are combined with other rust inhibitors, such as succinic anhydride amine derivatives. google.comjustia.com This combination has been shown to be particularly effective in reducing rust formation in lubricating oils. google.comjustia.com One patented formulation specifies that an effective rust inhibitor should be capable of reducing the oil-water interfacial tension to a range of about 1 to 4 mN/m. google.comjustia.com

The effectiveness of these inhibitors is also linked to the properties of the base oil. For instance, a higher viscosity base oil required a smaller amount of rust inhibitor to pass rust tests at a higher interfacial tension compared to lower viscosity oils. google.com This suggests that the interaction between the additive and the base oil is a key factor in its performance.

The proposed mechanism for rust inhibition by carboxylate-based inhibitors like TPSA involves the formation of a film on the steel surface. The carboxylate groups can create an outer negative surface, which may generate a repulsive force against corrosive species like chlorides. researchgate.net However, it's noted that dicarboxylic acids like TPSA can precipitate in the presence of calcium or magnesium ions, which could hinder their rust-preventing capabilities. researchgate.net

Table 1: Effect of Rust Inhibitor Concentration on Interfacial Tension and Demulsibility

Concentration of Lz 859 (wt. %)Oil/Water Interfacial Tension (mN/m)Demulsibility (Oil/Water/Emulsion in mL after 1 min)Rust Test Result
0.0325.080/20/0Fail
0.0520.978/22/0Fail
0.1015.070/30/0Pass
0.1510.565/35/0Pass

Data sourced from a study on the effect of a rust inhibitor containing a succinic acid derivative. google.com

Lubricity Improvement in Aviation Turbine Fuels (ATF)

This compound derivatives are also investigated for their potential to enhance the lubricity of aviation turbine fuels (ATF). sae.org The refining processes used to produce modern jet fuels can strip them of naturally occurring polar compounds that provide lubricity, which is essential for the protection of fuel system components like pumps. sae.org

The addition of surface-active additives, including corrosion inhibitors that can be based on TPSA, has been shown to improve the lubricity of these highly refined fuels. sae.org Military jet fuels, for instance, often include a corrosion inhibitor/lubricity improver (CI-LI) additive to prevent wear in fuel pumps and reduce corrosion in the fuel system. chromatographyonline.com

The effectiveness of these additives is linked to their ability to form a protective film on metal surfaces, reducing friction and wear. While dimer acids have traditionally been a key component of aviation fuel lubricity modifiers, there is ongoing research into more cost-effective alternatives. epo.org

Correlation with Fuel Acidity and Composition

Studies have shown that the effectiveness of corrosion inhibitors as lubricity agents can vary with temperature. For example, one additive was found to be the least effective at 75°F but the most effective at 150°F, suggesting it functions as an extreme pressure lubricant that is activated by higher temperatures. dtic.mil This highlights the importance of considering the operational temperature range when formulating fuels with these additives.

Dispersant Functionality in Petroleum Products and Heavy Crude Oil

Derivatives of this compound, particularly those modified to form succinimides, are widely used as ashless dispersants in lubricating oils. researchgate.netgoogleapis.com Their primary function is to keep sludge, soot, and other insoluble particles suspended in the oil, preventing them from agglomerating and depositing on engine surfaces. researchgate.net

The dispersancy mechanism relies on the adsorption of the additive's polar head onto the particles, while the oil-soluble hydrocarbon tail keeps them dispersed in the bulk oil. researchgate.net The effectiveness of these dispersants is often related to the number of nitrogen groups in the molecule and the molecular weight of the polyalkene chain. researchgate.netkirj.ee

In the context of heavy crude oil, dispersants play a crucial role in managing the aggregation and deposition of asphaltenes. researchgate.net While the use of TPSA itself as a dispersant for asphaltenes is less documented, the underlying principle of using acidic molecules to interact with and stabilize asphaltenes is a known strategy. researchgate.net The application of dispersants can inhibit the formation of emulsions and promote the dispersion of oil into smaller droplets, which is particularly important in the event of an oil spill. amn.pt The effectiveness of dispersants can be reduced by weathering of the oil, which increases its viscosity and the stability of emulsions. amn.pt

Fuel Additive Research: Impact on Engine Performance and Combustion

This compound and its derivatives are subjects of research as multifunctional fuel additives aimed at improving engine performance and combustion. nih.govgoogle.com These additives can act as detergents, deposit suppressants, and corrosion inhibitors in both gasoline and diesel fuels. rqbchemical.compudchem.comgoogle.com

The combustion of fuel can lead to the formation of various harmful products, and TPSA derivatives can play a role in mitigating their effects. For example, in automotive crankcase lubricants, overbased metal compounds are often used to neutralize corrosive acidic combustion products. justia.com TPSA-based additives can supplement this by providing an additional layer of rust inhibition. justia.com

Detergency Aspects and Deposit Suppression

A significant area of application for TPSA derivatives is in controlling the formation of deposits in internal combustion engines. kirj.eegoogle.com Alkenyl succinic acids, anhydrides, and their ester derivatives have been shown to be effective metal-free detergent additives that suppress the formation of carbonaceous deposits on intake valves and in valve ports. google.com

The use of polyisobutenyl succinic anhydride, a related compound, in diesel fuel has demonstrated a substantial reduction in the weight of deposits inside fuel injector tips. google.com A key advantage of certain TPSA derivatives, such as tertiary-alkyl esters and polyisobutenyl succinic anhydrides, is their ability to provide excellent detergency without promoting the formation of undesirable water-in-fuel emulsions. google.com

Research into internal diesel injector deposits (IDID) has identified sodium salts of low molecular weight corrosion inhibitors, such as dodecenyl succinic acid (a close relative of TPSA), as a potential cause of these deposits. lubrizol.com This underscores the complexity of additive interactions within the fuel and the engine. The base fuel composition, particularly its aromatic content, can significantly influence the severity of IDID. sae.org

Thermal Stability of Formulations

The thermal stability of fuel and lubricant formulations is crucial for their performance, especially under the high temperatures encountered in modern engines. dokumen.pubmdpi.com Additives must be able to withstand these conditions without decomposing and forming harmful deposits.

This compound itself is noted to begin decomposing at around 180°C. chembk.com When formulated into additives, their thermal stability is a key consideration. For instance, additives designed to control combustion chamber deposits must be thermally stable. kirj.ee Research has shown that synthetic engine oils, which may contain additives derived from TPSA, generally exhibit higher intrinsic thermal stability compared to semi-synthetic oils. mdpi.com The aging of engine oils at high temperatures leads to oxidative degradation, and the thermal stability of the oil and its additive package is a critical factor in its service life. mdpi.com

The reaction products of TPSA derivatives, such as polyol esters, are used as lubricant additives, and their structure is designed to be stable and effective at high temperatures. dokumen.pub

Surfactant Development and Interfacial Science

This compound and its derivatives are significant in the field of surfactant development due to their amphiphilic nature, possessing both a hydrophilic dicarboxylic acid head and a large, hydrophobic tetrapropenyl tail. This structure allows for the creation of molecules with tailored surface-active properties.

This compound as a Surfactant Precursor

This compound, and more commonly its anhydride (TPSA), serves as a crucial chemical intermediate or precursor in the synthesis of a variety of surfactants. rxweb-prd.comevitachem.com The anhydride form is particularly reactive, allowing for the straightforward introduction of the bulky, hydrophobic tetrapropenylsuccinyl group onto other molecules to create surface-active agents. rxweb-prd.comresearchgate.net

The synthesis of surfactants from this precursor can follow several routes. For instance, nonionic surfactants can be prepared by esterifying the succinic anhydride with ethoxylated fatty alcohols. researchgate.netbu.edu.eg Another approach involves reacting the precursor with amines to form amides, which can also exhibit surfactant properties. google.com The resulting derivatives, such as disodium (B8443419) (tetrapropenyl)succinate, are noted for their excellent surfactant properties, making them useful in formulations requiring emulsification, wetting, and dispersing capabilities. ontosight.ai The branched nature of the tetrapropenyl chain in these derivatives can lead to a lower critical micelle concentration (CMC) compared to linear-chain analogues, enhancing emulsification efficiency.

Research has explored various synthetic pathways starting from succinic acid precursors to develop novel surfactants. These methods often involve building upon the succinic anhydride base by reacting it with different hydrophilic groups to achieve a desired hydrophilic-lipophilic balance (HLB). bu.edu.eggoogle.com

Hydrophobic Modification for Emulsification and Dispersion

The large, branched C12 alkenyl side chain of this compound is inherently hydrophobic. rxweb-prd.comnih.gov This characteristic is exploited to impart hydrophobicity to otherwise hydrophilic polymers, a process known as hydrophobic modification. nih.govresearchgate.net Such modified polymers often behave as polymeric surfactants, capable of stabilizing emulsions and dispersions. nih.gov

A key application of this principle is the modification of natural polysaccharides. Research has demonstrated the successful hydrophobic modification of materials like cashew gum and alginate using tetrapropenyl succinic anhydride (TPSA). nih.govresearchgate.netactapol.net

Cashew Gum Modification : In one study, cashew gum was modified with TPSA in dimethyl sulfoxide (B87167) (DMSO) as a solvent. nih.govresearchgate.net The addition of the hydrophobic tetrapropenyl group to the hydrophilic polysaccharide backbone resulted in a polymer with reduced affinity for water. nih.govresearchgate.net These modified cashew gums are anticipated to be useful as polymeric emulsifiers and thickeners, as the hydrophobic units can associate in aqueous solutions, significantly altering the rheological properties. nih.gov

Alginate Modification : Similarly, alginate, a highly hydrophilic polysaccharide, has been modified with dodecenyl succinic anhydride (a term often used for TPSA) to improve its hydrophobic properties for use as both an emulsifier and a matrix for encapsulation. actapol.nete3s-conferences.org The modification introduces hydrophobic chains that can stabilize oil-in-water emulsions. actapol.net Studies have shown that increasing the degree of substitution with these hydrophobic groups enhances the viscosity and lowers the surface tension of the alginate solution, which are desirable characteristics for an emulsifier. e3s-conferences.org The resulting modified alginate demonstrates improved ability to stabilize fish oil emulsions, protecting the oil from oxidation. actapol.net

These hydrophobically modified polysaccharides are effective because they can adsorb at oil-water interfaces, with the polysaccharide backbone remaining in the aqueous phase and the hydrophobic tetrapropenyl group penetrating the oil phase, thereby creating a stable barrier that prevents droplet coalescence. actapol.net

Table 1: Research Findings on Hydrophobic Modification of Polysaccharides with Alkenyl Succinic Anhydrides

PolysaccharideModifying AgentKey FindingsPotential ApplicationsReference
Cashew GumTetrapropenyl Succinic Anhydride (TPSA)Successfully attached hydrophobic groups, decreasing the polymer's affinity for water.Polymeric emulsifiers, thickeners, compatibilizers. nih.govresearchgate.net
AlginateDodecenyl Succinic Anhydride (DSA/TPSA)Improved hydrophobicity, stabilized fish oil emulsions, and reduced oxidation.Emulsifier and encapsulation matrix for sensitive oils. actapol.net
AgaroseDodecenyl Succinic Anhydride (DDSA/TPSA)Successfully introduced hydrophobic groups, creating esters with emulsifying ability and high emulsion stability.Food emulsifiers. nih.gov

Other Specialized Applications (e.g., Antistatic Agents, Plasticizers, Toner Components)

Beyond its role in surfactant and emulsifier development, derivatives of this compound find use in several other specialized industrial applications due to their unique chemical structure.

Plasticizers : The tetrapropenyl group can act as an "internal plasticizer" when incorporated into polymer resins. rxweb-prd.com For example, when tetrapropenyl succinic anhydride (TPSA) is used in the preparation of alkyd or unsaturated polyester resins, it imparts greater flexibility and toughness compared to resins made with maleic anhydride alone. rxweb-prd.com It is also noted for its potential use as a plasticizer for polyurethane. pudchem.com In epoxy resins, TPSA not only acts as a curing agent but also reduces shrinkage and increases flexibility, which is particularly suitable for electronic potting and encapsulation applications. rxweb-prd.com

Antistatic Agents : The compound and its derivatives are cited for their utility as antistatic agents. chembk.com Cationic surfactants, which can be derived from such precursors, are known to adsorb onto negatively charged surfaces, forming a layer that can dissipate static charge. firp-ula.org This property is valuable in applications like fabric softeners, hair rinses, and the manufacturing of thermoplastic plastics to prevent the buildup of static electricity. firp-ula.orggoogle.com

Toner Components : this compound has been listed as a component in the formulation of electrostatic image development toners. epo.org In this context, it likely functions as a charge control agent or helps in the dispersion of pigment particles within the toner resin.

Table 2: Specialized Applications of this compound Derivatives

ApplicationFunctionMechanism/BenefitReference
Plasticizers Increases flexibility and toughness in resins.The bulky alkenyl side chain acts as an internal plasticizer, separating polymer chains. rxweb-prd.compudchem.comchembk.com
Antistatic Agents Reduces static electricity buildup on surfaces.Forms a conductive layer on surfaces, allowing static charges to dissipate. chembk.comfirp-ula.org
Toner Components Ingredient in electrostatic toners.Likely acts as a charge control agent or pigment dispersant. epo.org

Environmental Behavior and Ecological Impact of Tetrapropenyl Succinic Acid

Environmental Fate and Transport Mechanisms

The environmental behavior of (Tetrapropenyl)succinic acid is dictated by its physicochemical properties and interactions within various environmental compartments. Its journey and ultimate fate are influenced by processes such as degradation, soil and water mobility, and uptake by living organisms.

Persistence and Degradation Pathways in Various Environmental Compartments

This compound is not considered to be readily biodegradable geosc.com. However, assessments indicate that the substance is not classified as PBT (Persistent, Bioaccumulative, and Toxic) or vPvB (very Persistent and very Bioaccumulative) chemos.de. The degradation potential of the substance has been evaluated through various tests.

The primary degradation pathways include:

Biodegradation: Studies on biodegradation in water, sediment, and soil are part of the substance's registration dossier with the European Chemicals Agency (ECHA) europa.eu. While not readily biodegradable, it can be eliminated from water through abiotic processes srs-oil.com.

Phototransformation: The potential for degradation via sunlight in water and soil (photolysis) is also a recognized pathway that is considered in its environmental assessment europa.eu.

Detailed investigations into its persistence are required to fully understand its half-life in different environmental media. Currently, specific degradation rate data is not widely available in the provided search results chemos.de.

Mobility and Leaching Potential in Soil and Water Systems

The mobility of this compound in soil and its potential to leach into groundwater is a significant aspect of its environmental risk profile. This movement is largely governed by its tendency to adsorb to soil particles. The soil organic carbon-water (B12546825) partitioning coefficient (log Koc) is a key indicator of this potential.

Adsorption/Desorption: The log Koc value for this compound is reported to be in the range of ≥3.007 to ≤4.46 chemos.de. This range suggests that the substance has a moderate to high potential for adsorption to the organic matter in soil and sediment.

Leaching Potential: A higher Koc value generally indicates lower mobility and a reduced potential for leaching into groundwater, as the chemical is more likely to remain bound to the soil matrix nih.gov. Factors such as soil type, pH, and organic matter content significantly influence this behavior nih.govepa.gov. Given its log Koc range, the leaching potential is expected to be limited in soils with high organic content. However, care should be taken to prevent its entry into drains or soil chemos.desrs-oil.com.

Interactive Table: Mobility Parameters for this compound

ParameterValue RangeImplication for MobilitySource
Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) ≥3.007 – ≤4.46Moderate to Low Mobility chemos.de
Log Kow (Octanol-Water Partitioning Coefficient) ≥3.286 – ≤6.086Indicates tendency to partition from water to organic phases (e.g., soil organic matter) chemos.de

Bioaccumulation Potential and Biotransformation Studies

Bioaccumulation refers to the accumulation of a substance in an organism from the surrounding environment. It is a critical consideration for assessing long-term ecological risk.

Bioaccumulative Potential: The n-octanol/water partition coefficient (log Kow) for this compound is between ≥3.286 and ≤6.086 chemos.de. This range suggests a significant potential for the substance to accumulate in the fatty tissues of organisms. In fact, one assessment concludes that the substance fulfills the criterion for being "very bioaccumulative" chemos.de.

Biotransformation: ECHA registration information includes data on biotransformation and kinetics, which examines how the substance is metabolized by organisms europa.eu. Developmental toxicity screening tests in rats have been conducted, providing insight into the effects following uptake and potential metabolism srs-oil.com.

Ecotoxicological Assessment Methodologies

Ecotoxicological studies are performed to determine the potential harm a chemical may cause to various organisms in the ecosystem. For this compound, these assessments cover aquatic, sediment, and soil compartments.

Aquatic Ecotoxicity Studies and Hazard Classification

Despite its bioaccumulation potential, studies on acute toxicity to a range of aquatic organisms show low levels of direct toxicity at high concentrations. Based on available data, the substance is not classified as hazardous to the aquatic environment chemos.desrs-oil.com. Standardized OECD guidelines are used for these assessments srs-oil.com.

Interactive Table: Aquatic Ecotoxicity of this compound

Test OrganismEndpointDurationResult (mg/L)GuidelineSource
Fish (Oncorhynchus mykiss) LC5096 h>100OECD 203 srs-oil.com
Aquatic Invertebrates (Daphnia magna) EC5048 h>100OECD 202 srs-oil.com
Algae (Pseudokirchneriella subcapitata) ErC5096 h100OECD 201 srs-oil.com

Predicted No-Effect Concentrations (PNEC) have also been established:

Freshwater: 0.1 mg/l srs-oil.com

Marine water: 0.01 mg/l srs-oil.com

Intermittent releases: 1 mg/l srs-oil.com

Sediment and Soil Organism Toxicity Assessments

Assessments have been conducted to understand the toxicity of this compound to organisms living in sediment and soil europa.eu. These studies are crucial due to the substance's potential to adsorb to soil and sediment particles.

PNEC values for sediment have been determined, indicating the concentration below which harmful effects are unlikely to occur:

Freshwater sediment: 62.1 mg/kg srs-oil.com

Marine sediment: 6.21 mg/kg srs-oil.com

The ECHA registration dossier includes endpoints for toxicity to soil macroorganisms (such as earthworms) and microorganisms, which are essential for maintaining soil health and nutrient cycling europa.eueuropa.eu.

Predicted No Effect Concentration (PNEC) Derivations for Environmental Risk Assessment

The Predicted No Effect Concentration (PNEC) is a critical parameter in environmental risk assessment, representing the concentration of a chemical below which adverse effects on the ecosystem are not expected to occur. For this compound, PNEC values have been derived for various environmental compartments based on ecotoxicological data. chemos.de These values are fundamental for evaluating the potential environmental risk associated with the substance's release.

The established PNEC values for this compound across different environmental settings are detailed in the table below. chemos.de These concentrations serve as a benchmark for safe environmental levels, guiding risk management decisions and regulatory controls. The values indicate the substance's potential impact on aquatic organisms, sediment-dwelling organisms, and terrestrial ecosystems, as well as microorganisms in sewage treatment plants. chemos.de

Table 1: Predicted No Effect Concentration (PNEC) for this compound

Environmental Compartment Organism Threshold Level Exposure Time
Freshwater Aquatic Organisms 0.1 mg/L Short-term (single instance)
Marine Water Aquatic Organisms 0.01 mg/L Short-term (single instance)
Sewage Treatment Plant (STP) Aquatic Organisms 100 mg/L Short-term (single instance)
Freshwater Sediment Aquatic Organisms 62.1 mg/kg Short-term (single instance)
Marine Sediment Aquatic Organisms 6.21 mg/kg Short-term (single instance)
Soil Terrestrial Organisms 12.4 mg/kg Short-term (single instance)

Data sourced from a Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH). chemos.de

Waste Management and Recycling Implications

The management of waste containing this compound, which is found in products like industrial lubricants and toners, requires careful consideration to prevent environmental contamination. molpolska.plindustrialchemicals.gov.auchevron.com

Strategies for Minimizing Environmental Release

Minimizing the environmental release of this compound is a key aspect of its life cycle management. The primary strategies focus on containment and proper handling during use and disposal.

Key recommendations from safety and regulatory documents include:

Preventing Direct Release : A primary instruction is to avoid releasing the chemical into drains, soil, or surface water. chemos.demolpolska.plchevron.comechemi.com This involves using appropriate, tightly closed containers for storage and transport to prevent environmental contamination. chemos.desrs-oil.com

Engineering Controls : The use of general ventilation is recommended to control airborne exposure in industrial settings. chemos.de2spi.com

Spill Management : In the event of an accidental spill, the immediate priority is to contain the material to prevent it from spreading over a wide area, particularly into water bodies or soil. chevron.comsrs-oil.com This can be achieved using containment barriers. srs-oil.com The spilled substance should then be absorbed with a non-combustible, inert material such as sand or diatomaceous earth and collected into suitable containers for disposal. echemi.comsrs-oil.com

Waste Handling : Wastes of the product should be treated as hazardous waste in some contexts, and disposal must comply with local and national regulations. molpolska.pl Contaminated packaging should be handled in the same manner as the substance itself, though completely emptied packages may be recycled. chemos.de

Analytical and Spectroscopic Characterization of Tetrapropenyl Succinic Acid and Its Derivatives

Chromatographic Techniques

Chromatographic methods are powerful tools for separating and identifying the components within complex mixtures of TPSA and its derivatives. Gas chromatography, in particular, is widely utilized for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Compositional Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of TPSA, which is often a complex mixture of isomers. tcichemicals.comscribd.com This method allows for the separation of different components in a sample, followed by their identification based on their mass-to-charge ratio. ulisboa.pt

For the analysis to be successful, derivatization of the acidic components is often necessary to increase their volatility. koreascience.kr Common derivatization techniques include methylation and silylation. koreascience.krlcms.cz For instance, the use of reagents like Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the carboxylic acid groups into their corresponding trimethylsilyl (B98337) esters, which are more amenable to GC analysis. lcms.cz

A typical GC-MS analysis involves injecting a diluted sample into the gas chromatograph. The components are then separated as they pass through a capillary column. ulisboa.pt The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each compound.

Table 1: Example GC-MS Parameters for TPSA Derivative Analysis

ParameterValueReference
Column TR-5 MS (30 m x 0.25 mm) ulisboa.pt
Carrier Gas Helium ulisboa.pt
Flow Rate 1 mL/min ulisboa.pt
Injector Temp. 250 °C ulisboa.pt
Oven Program 90 °C to 310 °C at 10 °C/min, hold for 5 min ulisboa.pt
Detector Mass Spectrometer ulisboa.pt

Flame Ionization Detection (FID) in Chromatographic Systems

While MS provides structural information, a Flame Ionization Detector (FID) is often used for the quantification of components separated by GC. google.comgoogle.com The FID is highly sensitive to organic compounds and provides a response that is proportional to the mass of carbon in the analyte. rsc.org This makes it an excellent choice for determining the purity of TPSA and quantifying the relative amounts of different isomers and impurities. google.com

In many analytical setups, the effluent from the GC column is split between an MS for identification and an FID for quantification, providing comprehensive qualitative and quantitative data from a single injection. google.com

Column Selection and Separation Principles

The choice of GC column is critical for achieving good separation of the various isomers and related substances in a TPSA sample. Nonpolar or low-polarity capillary columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5MS or HP-5), are commonly used. google.comlongdom.org These columns separate compounds primarily based on their boiling points and, to a lesser extent, their polarity.

The separation principle relies on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the inside of the column. Less volatile compounds and those with stronger interactions with the stationary phase will travel more slowly through the column, resulting in longer retention times. The use of a temperature program, where the column temperature is gradually increased, is essential for eluting a wide range of compounds with varying boiling points in a reasonable time. ulisboa.ptgoogle.com

Titrimetric Methods for Acid Value and Functional Group Quantification

Titrimetric methods are classical analytical techniques that remain valuable for the bulk characterization of TPSA. The acid value, a measure of the amount of free carboxylic acid groups present, is a key quality control parameter. It is typically determined by titrating a known weight of the sample dissolved in a suitable solvent with a standardized solution of a base, such as potassium hydroxide (B78521) (KOH), using a colorimetric indicator like phenolphthalein (B1677637) to detect the endpoint. rsc.org

The acid number is an important indicator of the degree of hydrolysis of the anhydride (B1165640) to the dicarboxylic acid. newspulpaper.com A higher acid number suggests a greater extent of hydrolysis, which can impact the reactivity and performance of the product, particularly in applications like paper sizing.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis for Decomposition Characteristics)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to study the thermal stability and decomposition characteristics of materials. researchgate.net In a TGA experiment, the mass of a sample is monitored as a function of temperature or time while it is subjected to a controlled temperature program in a controlled atmosphere.

For TPSA and its derivatives, TGA can provide valuable information about their thermal stability, the temperatures at which decomposition begins, and the amount of residual mass at high temperatures. semanticscholar.org This information is critical for applications where the material may be exposed to elevated temperatures during processing or use. The decomposition profile can also offer insights into the presence of impurities or modifications to the chemical structure. taylorfrancis.com

Table 2: Example TGA Data for a Modified Polysaccharide with Tetrapropenyl Succinic Anhydride

SampleOnset Decomposition Temp. (°C)Max. Decomposition Temp. (°C)
Unmodified Polysaccharide250300
TPSA-modified Polysaccharide230280

This table is illustrative and based on general findings of decreased thermal stability upon modification. semanticscholar.org

Advanced Spectroscopic Methods (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy)

Spectroscopic techniques provide detailed information about the molecular structure of TPSA and its derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. For TPSA and its derivatives, IR spectroscopy is particularly useful for monitoring the conversion of maleic anhydride during synthesis and the hydrolysis of the succinic anhydride ring. newspulpaper.comgoogle.com The anhydride group exhibits two characteristic carbonyl (C=O) stretching bands, typically around 1780 cm⁻¹ and 1860 cm⁻¹. newspulpaper.com Upon hydrolysis to the dicarboxylic acid, these bands are replaced by a single, broader carbonyl absorption at a lower frequency, around 1710 cm⁻¹. newspulpaper.com This allows for a straightforward qualitative and even quantitative assessment of the degree of hydrolysis. newspulpaper.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR), is arguably the most powerful tool for the detailed structural elucidation of TPSA isomers and their derivatives. researchgate.netgoogle.com

¹H NMR provides information about the different types of protons in the molecule and their chemical environment. It can be used to confirm the presence of the tetrapropenyl chain, the protons on the succinic acid backbone, and to distinguish between different isomers based on the chemical shifts and coupling patterns of the olefinic and allylic protons. mdpi.comchemicalbook.com

¹³C NMR provides information about the carbon skeleton of the molecule. researchgate.net It is particularly useful for identifying the different carbon environments in the various isomers of the tetrapropenyl group and for confirming the presence of the carboxylic acid or anhydride functional groups. google.comhmdb.ca Two-dimensional NMR techniques, such as HSQC and HMBC, can be employed to establish the connectivity between protons and carbons, providing unambiguous structural assignments. researchgate.net

Computational Chemistry and Theoretical Modeling of Tetrapropenyl Succinic Acid

Molecular Structure and Conformation Analysis

The molecular structure and conformational flexibility of (Tetrapropenyl)succinic acid are fundamental to understanding its chemical behavior and physical properties. Computational methods, including molecular mechanics (MM) and quantum mechanics (QM), are pivotal in exploring the potential energy surface of this molecule to identify stable conformers and the transition states that interconnect them.

This compound, with its IUPAC name 2,2,3,3-tetrakis(prop-2-enyl)butanedioic acid, possesses a complex structure with multiple rotatable bonds, leading to a large number of possible conformations. nih.gov The central C-C bond of the succinic acid backbone and the bonds connecting the four propenyl groups are of particular interest. The conformational preferences of the simpler succinic acid have been a subject of extensive study, revealing a delicate balance of steric and electronic effects that dictate whether the arrangement around the central C-C bond is anti or gauche. nih.gov For this compound, the bulky tetrapropenyl substituents are expected to introduce significant steric hindrance, likely influencing the torsional angles of the succinic acid backbone.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC16H22O4 uni.lu
Molecular Weight278.34 g/mol nih.gov
XLogP3-AA3.4 nih.gov
Monoisotopic Mass278.15180918 Da nih.gov
IUPAC Name2,2,3,3-tetrakis(prop-2-enyl)butanedioic acid nih.gov

Reaction Pathway Simulations and Mechanistic Insights

Computational chemistry offers powerful tools to simulate reaction pathways and elucidate the mechanisms of chemical transformations involving this compound. A key reaction for its synthesis is the ene reaction between maleic anhydride (B1165640) and tetrapropylene (a mixture of propylene (B89431) oligomers), followed by hydrolysis of the resulting (Tetrapropenyl)succinic anhydride. cymitquimica.commdpi.com

Theoretical studies on the ene reaction involving maleic anhydride and various alkenes have been performed, providing valuable mechanistic insights that can be extrapolated to the formation of (Tetrapropenyl)succinic anhydride. mdpi.comresearchgate.net These studies often employ DFT to locate the transition state structures and calculate the activation energies for different possible pathways. Such calculations can help to understand the regioselectivity and stereoselectivity of the reaction.

For instance, a computational study on the reaction of maleic anhydride with trans-3-octene, a simpler alkene, supported the identification of the resulting alkenyl succinic anhydride products. mdpi.com Similar computational approaches could be applied to the more complex system of tetrapropylene to predict the distribution of different isomers of (Tetrapropenyl)succinic anhydride.

Furthermore, the hydrolysis of the anhydride to form this compound can be modeled to understand the reaction mechanism and kinetics. Simulations of the catalytic transfer hydrogenation of succinic acid to produce valuable chemicals like γ-butyrolactone and tetrahydrofuran (B95107) have also been conducted, demonstrating the utility of computational methods in exploring the reactivity of succinic acid derivatives. mdpi.com

Prediction of Material Properties and Interactions

The prediction of material properties and intermolecular interactions of this compound is crucial for its application in various industrial formulations, such as lubricants, corrosion inhibitors, and polymer modifiers. trigon-chemie.com Molecular dynamics (MD) simulations are a particularly useful tool for this purpose.

MD simulations can model the behavior of this compound molecules in bulk liquids or at interfaces. For example, simulations could predict the viscosity of lubricants containing this additive or its adsorption behavior on metal surfaces to form a protective anti-corrosion film. Studies on the adsorption of succinic acid on low carbon steel have utilized DFT to understand the formation of covalent bonds between the inhibitor and the metal surface. researchgate.net

While specific MD studies on this compound are lacking, research on simpler systems provides a blueprint. For instance, MD simulations have been used to study the surface composition and surface tension of aqueous solutions of succinic acid, revealing an enrichment of the protonated form at the air-water interface. researchgate.net Similar simulations for this compound could provide insights into its surfactant properties and its behavior in emulsions.

Table 2: Computationally Studied Interactions of Related Succinic Acid Systems

SystemComputational MethodKey FindingReference
Succinic acid on low carbon steelDFTFormation of covalent bonds between inhibitor and iron atoms. researchgate.net
Succinic acid in aqueous solutionMD Simulations, XPSEnrichment of the protonated acid form in the surface region. researchgate.net
Alkenyl monolayers on Si(111)Molecular Mechanics (PCFF)Packing energy and monolayer structure are dependent on surface coverage. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Performance and Environmental Impact

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a particular property. For industrial chemicals like this compound, QSAR can be a valuable tool for predicting performance characteristics and potential environmental impacts, such as toxicity and biodegradability.

Developing a QSAR model for a class of compounds like alkenyl succinic acids would involve several steps. First, a dataset of molecules with known activity or property values would be compiled. Then, a set of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each molecule. These descriptors can encode information about the molecule's size, shape, electronic properties, and lipophilicity. Finally, a mathematical model would be built to correlate the descriptors with the observed activity.

While no specific QSAR studies focused solely on this compound were identified, the principles of QSAR are broadly applicable. For instance, QSAR models are used to predict the toxicity of chemicals to aquatic organisms, which is a key consideration for the environmental risk assessment of industrial chemicals. Given that this compound is used in formulations that may be released into the environment, developing QSAR models for its ecotoxicity would be a valuable endeavor.

The development of such models would rely on experimental data for a range of related alkenyl succinic acids to ensure the model's predictive power and reliability. Computational tools are essential for calculating the wide array of molecular descriptors needed for robust QSAR modeling.

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of (Tetrapropenyl)succinic acid involves the ene reaction between maleic anhydride (B1165640) and tetrapropylene (a propylene (B89431) tetramer), followed by hydrolysis. rxweb-prd.com While effective, this route relies on petrochemical feedstocks. Future research is intensely focused on integrating green chemistry principles to enhance the sustainability of TPSA production.

A primary research thrust is the utilization of bio-based succinic acid. Significant advancements in biotechnology have enabled the production of succinic acid from the fermentation of renewable biomass, presenting it as a key platform chemical for a bio-based economy. lube-media.com The development of processes to efficiently convert this bio-succinic acid into bio-maleic anhydride would create a significantly greener pathway for TPSA synthesis.

Furthermore, the ene reaction itself is a target for innovation. Research is anticipated to explore:

Heterogeneous Catalysis: Developing solid, reusable catalysts to replace traditional methods, simplifying purification and minimizing waste.

Solvent-Free Conditions: Investigating reaction conditions that eliminate the need for organic solvents, aligning with green chemistry goals. nih.gov

Energy Efficiency: Utilizing alternative energy sources like microwave or ultrasonic irradiation to potentially lower reaction temperatures and shorten reaction times.

The goal is to create an integrated, sustainable manufacturing process from renewable feedstock to the final product, minimizing environmental impact and reliance on fossil fuels.

Exploration of New Derivative Structures for Enhanced Performance in Advanced Materials

The true potential of TPSA lies in its capacity to be chemically modified into a vast array of derivatives with tailored functionalities. The carboxylic acid groups are reactive sites for esterification and amidation, allowing for the attachment of various functional moieties. Future exploration in this area is expected to yield high-performance additives for a range of advanced materials.

Key areas for derivative development include:

Advanced Lubricant Additives: While TPSA is a known rust inhibitor, new derivatives created by reacting it with functional alcohols or amines could lead to multifunctional additives combining anti-wear, dispersant, and enhanced corrosion inhibition properties in a single molecule. google.comgoogle.com

Polymer and Resin Modification: TPSA and its anhydride precursor (TPSA anhydride) are effective modifying agents. As a curing agent for epoxy resins, TPSA imparts flexibility and reduces shrinkage, properties valuable in electronic potting and encapsulating applications. rxweb-prd.com Future work will likely explore grafting TPSA onto other polymer backbones to create novel copolymers with unique thermal or mechanical properties.

High-Performance Surfactants and Emulsifiers: The amphiphilic nature of TPSA derivatives makes them excellent candidates for novel surfactants. By reacting TPSA with hydrophilic groups like polyethers, new classes of surfactants can be designed for use in agrochemical formulations, industrial detergents, or as emulsifiers in polymerization processes. researchgate.net

Bio-based Material Modification: Research has shown that related alkenyl succinic anhydrides can be used to hydrophobically modify natural polysaccharides like starch or cashew gum. mdpi.comgoogle.com This opens a frontier for using TPSA to create new bio-derived materials for applications in packaging, coatings, or as rheology modifiers.

The table below summarizes potential research avenues for new TPSA derivatives.

Derivative ClassReactant TypePotential Application AreaDesired Performance Enhancement
Multifunctional Lubricant Additives Functionalized Alcohols/AminesAutomotive and Industrial LubricantsCombined anti-wear, dispersancy, and corrosion inhibition
Flexible Epoxy Resins Epoxy MonomersElectronics, Adhesives, CoatingsIncreased toughness, reduced shrinkage, improved dielectric properties rxweb-prd.com
Specialty Surfactants Polyethylene Glycols (PEGs)Agrochemicals, Industrial CleaningTailored Hydrophile-Lipophile Balance (HLB), enhanced emulsification
Hydrophobically Modified Biopolymers Polysaccharides (e.g., Starch, Cellulose)Bio-plastics, Food PackagingIncreased water resistance, altered mechanical properties mdpi.com

Advanced Characterization Techniques for Complex Formulations and Environmental Samples

Understanding the behavior, degradation, and fate of TPSA requires sophisticated analytical methods. Future research will focus on developing and applying advanced characterization techniques to analyze TPSA in the complex matrices of finished products and in environmental contexts.

For complex formulations such as lubricating oils, the emphasis is on in-situ and real-time monitoring of additive health.

Advanced Spectroscopic Methods: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for monitoring the chemical degradation of lubricant additives. mdpi.comresearchgate.net Future work will involve developing more refined models based on FTIR data to predict the remaining useful life of TPSA in lubricants by tracking the depletion of its characteristic peaks or the emergence of oxidation byproducts. researchgate.netdtic.mil

Integrated Sensory Systems: Research into combining chemical sensors that monitor properties like Total Acid Number (TAN) and pH with spectroscopic analysis can provide a more holistic picture of lubricant degradation, as the acidic nature of TPSA directly influences these parameters. mdpi.com

For environmental samples , the challenge lies in detecting and quantifying trace amounts of TPSA and its degradation products.

High-Resolution Mass Spectrometry: Techniques like Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) are essential for suspect and non-target screening (SNTS) of contaminants in water and soil, and could be adapted for TPSA. au.dk

Novel Sensor Development: A promising research direction is the development of selective sensors for environmental monitoring. For instance, functionalized gold nanoparticles have been used to detect other succinic acid derivatives, suggesting a potential pathway for creating TPSA-specific nanosensors for rapid field testing of water and soil samples. d-nb.info

Comprehensive Environmental Remediation Strategies

The environmental fate of TPSA is a critical area for future investigation. While some data suggests it is readily biodegradable, other sources indicate it is not, highlighting a need for definitive studies. geosc.comsrs-oil.commabanol.com Comprehensive remediation strategies must be developed for potential spills or contamination resulting from its widespread use in lubricants. frigmaires.comresearchgate.net

Future research in this domain should include:

Biodegradation Pathway Elucidation: Detailed studies to identify the specific microbial pathways responsible for breaking down the TPSA molecule. This involves isolating and identifying microbial species or consortia from contaminated environments that can metabolize both the succinic acid head and the branched alkyl tail.

Enhanced Bioremediation: Based on pathway studies, bioremediation strategies can be enhanced by bio-augmenting contaminated sites with highly efficient, TPSA-degrading microorganisms. This offers an environmentally friendly approach to clean-up. frigmaires.com

Phytoremediation Potential: Investigating the capacity of certain plants to absorb and degrade TPSA and its derivatives from contaminated soil and water. nih.gov

Advanced Oxidation Processes (AOPs): For situations requiring more rapid remediation, research into AOPs, which use powerful oxidizing agents like hydroxyl radicals to break down persistent organic pollutants, could provide an effective, albeit more energy-intensive, solution.

Multiscale Modeling and Simulation of Application Environments and Degradation Pathways

Computational modeling provides invaluable insight into molecular-level phenomena that are difficult to observe experimentally. Future research will increasingly leverage multiscale modeling to predict the performance and degradation of TPSA.

Quantum Mechanics (QM): QM methods can be used to calculate bond dissociation energies within the TPSA molecule. mdpi.com This is crucial for predicting the weakest points in the structure and understanding the initial chemical steps of thermal or oxidative degradation.

Molecular Dynamics (MD) Simulations: MD is a powerful tool for simulating the behavior of TPSA in its application environment. Researchers are already using MD to study how similar succinic acid-based surfactants aggregate at oil-water interfaces to form protective films. mdpi.comdntb.gov.ua This approach can be extended to model how TPSA prevents rust, interacts with other lubricant additives, or functions as an emulsifier. mdpi.comresearchgate.net Furthermore, reactive force fields (ReaxFF) in MD simulations can model the chemical reactions involved in lubricant degradation over time. acs.org

This multiscale approach, from the quantum level of bond breaking to the macroscopic level of fluid dynamics, will enable the rational design of more stable and effective TPSA derivatives and provide a deeper understanding of their failure mechanisms.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.